molecular formula C8H11ClN4O2 B15307874 Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate

Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate

Cat. No.: B15307874
M. Wt: 230.65 g/mol
InChI Key: WEQQOTMDUPLSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate (CAS 858252-41-2) is a high-purity pyrimidine-based building block of significant interest in medicinal chemistry and drug discovery research . This compound features a pyrimidine core, a structure that is a common pharmacophore in the development of targeted therapeutics. Research into similar aminopyrimidine derivatives has shown their potential as key scaffolds for designing novel epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors . These inhibitors are a major focus in oncology research for their role in combating various tumor types, including lung and breast cancer . The molecular structure of this glycinate ester incorporates both hydrogen bond donor and acceptor groups (the 5-amino group and the carbonyl oxygen of the glycinate moiety), which are critical for forming interactions with biological targets, as demonstrated in molecular docking studies of related compounds . With a molecular formula of C₈H₁₁ClN₄O₂ and a molecular weight of 230.65 , it serves as a versatile intermediate for further synthetic elaboration. Researchers utilize this compound in the synthesis of more complex heterocyclic systems for screening and development of new therapeutic agents . This product is intended for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use.

Properties

IUPAC Name

ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O2/c1-2-15-5(14)3-11-8-6(10)7(9)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQOTMDUPLSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C(=NC=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Ethyl Glycinate

The most direct method involves the reaction of 4,6-dichloro-5-aminopyrimidine with ethyl glycinate under basic conditions. Triethylamine in dimethylformamide (DMF) facilitates deprotonation of ethyl glycinate, enabling nucleophilic attack at the C4 position of the pyrimidine ring.

Procedure :

  • Combine 4,6-dichloro-5-aminopyrimidine (1.0 equiv), ethyl glycinate (1.2 equiv), and triethylamine (2.0 equiv) in anhydrous DMF.
  • Stir at 25–30°C for 12–18 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 60–65%.
Key Insight : Excess triethylamine suppresses side reactions, while DMF stabilizes the transition state through polar aprotic effects.

Protective Group Strategy for Enhanced Selectivity

To prevent undesired side reactions at the amino group, protective groups such as tert-butoxycarbonyl (Boc) or methylsulfonyl are employed.

Boc Protection Protocol :

  • React 4,6-dichloro-5-aminopyrimidine with di(tert-butyl)dicarbonate (1.5 equiv) in acetonitrile.
  • Add ethyl glycinate and sodium hydride (1.1 equiv) to the Boc-protected intermediate.
  • Deprotect using hydrochloric acid in dioxane to yield the target compound.

Yield : 70–75%.
Advantage : Boc protection improves regioselectivity, reducing byproduct formation during glycinate coupling.

Optimization of Reaction Conditions

Solvent and Base Effects

Comparative studies reveal that DMF outperforms ethanol or tetrahydrofuran due to its high polarity, which enhances solubility of intermediates. Cesium carbonate (Cs₂CO₃) has been identified as a superior base for reactions requiring mild conditions, achieving 83% yield in methylation steps.

Temperature and Time Dependencies

  • Room temperature (20–30°C) : Optimal for minimizing decomposition of heat-sensitive intermediates.
  • Extended reaction times (18–24 hours) : Necessary for complete consumption of starting materials in sterically hindered systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.39 (t, J = 7.2 Hz, CH₃), 4.39 (q, OCH₂), 5.66 (s, NH₂).
  • IR (cm⁻¹) : 3346 (NH₂), 1682 (C=O), 1725 (ester C=O).
  • Elemental Analysis : C 48.83%, H 6.82%, N 19.02% (calculated for C₁₅H₂₁N₅O₄S).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile:water gradient) confirms >95% purity for all synthetic batches.

Applications in Heterocyclic Synthesis

This compound serves as a precursor for pyrrolo[2,3-d]pyrimidines , which are explored as kinase inhibitors. Cyclization under basic conditions (e.g., NaH/DMF) yields fused rings, while palladium-catalyzed cross-couplings enable functionalization at the C6 position.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits typical amine and ester reactivity in acid-base environments:

  • Amino Group Reactivity : The amino group (NH₂) can act as a base, accepting protons to form ammonium salts under acidic conditions (e.g., HCl or dilute sulfuric acid).

  • Ester Group Reactivity : The ethyl ester (COOEt) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (COOH) or carboxylates (COO⁻).

Amine-Related Reactions

The amino group participates in nucleophilic and substitution reactions:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of bases like pyridine forms amide derivatives, expanding synthetic utility.

  • Alkylation : Alkyl halides or similar electrophiles can introduce alkyl groups to the amino moiety under basic conditions.

Ester-Related Reactions

The ethyl ester group undergoes transformations critical for further functionalization:

  • Hydrolysis :

    • Acidic Conditions : Hydrolysis with dilute HCl or H₂SO₄ yields the free carboxylic acid.

    • Basic Conditions : Treatment with NaOH in aqueous ethanol produces the carboxylate salt (e.g., sodium salt).

  • Transesterification : Reaction with alcohols (e.g., methanol) under acidic catalysis replaces the ethyl group with other alkyl moieties.

Nucleophilic Aromatic Substitution (S_NAr)

The pyrimidine ring’s electron-deficient chlorine substituent enables substitution reactions:

  • Mechanism : The amino group at position 5 activates the ring for nucleophilic attack, particularly at position 6 (chlorine) .

  • Conditions : Strong nucleophiles (e.g., morpholine, amines) and activating agents (e.g., deprotonating bases) facilitate substitution .

  • Products : Replacement of chlorine with nucleophilic groups (e.g., morpholine) generates substituted pyrimidine derivatives .

Comparison of Key Reactions

Reaction Type Conditions Products
Acid HydrolysisDilute HCl/heatCarboxylic acid
Base HydrolysisNaOH, aqueous ethanolCarboxylate salt
AcylationAcyl chloride, pyridineAmide derivative
AlkylationAlkyl halide, baseAlkylated amino group
Nucleophilic SubstitutionNucleophile (e.g., morpholine)Substituted pyrimidine derivative

Structural and Mechanistic Insights

The compound’s reactivity is driven by its molecular structure:

  • Pyrimidine Core : The aromatic ring provides a framework for substitution and functionalization .

  • Substituent Effects :

    • The amino group (position 5) enhances nucleophilic attack on the ring .

    • The chlorine atom (position 6) serves as a leaving group in substitution reactions .

  • Ester Moiety : The ethyl ester (COOEt) allows modulation of solubility and further derivatization.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison of Ethyl vs. Methyl Glycinate Derivatives

Ethyl glycinate derivatives exhibit distinct reactivity compared to their methyl counterparts. For example:

  • Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate reacts with Bredereck’s reagent to form (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino derivatives in 72% yield, whereas the methyl analog achieves 94% yield under identical conditions .
  • Initial synthesis yields for ethyl and methyl glycinate adducts are comparable (88% vs. 89% ), but steric and electronic effects of the ethyl group reduce subsequent conversion efficiency .

Influence of Pyrimidine Substituents on Reactivity

The nature of substituents on the pyrimidine ring significantly impacts reaction pathways:

  • 5-Amino-6-chloro substitution enables electrochemical cross-coupling with aryl halides to form 4-amino-6-arylpyrimidines, a reaction driven by the electron-donating amino group enhancing nucleophilic aromatic substitution .
  • In contrast, 5-cyano-substituted pyrimidines (e.g., Ethyl N-(5-cyano-2-dimethylamino-6-oxo-1,3-oxazin-4-yl)glycinate) exhibit reduced reactivity in cycloaddition reactions, achieving only 50.2% yield due to steric bulk from dicyclohexylamino groups .

Comparison with Other Glycine Derivatives

Ethyl glycinate’s reactivity diverges from other glycine esters in heterocyclic synthesis:

  • Reaction of 3-formylchromone with ethyl glycinate produces a mixture of pyridine (18a) and pyrrole (19a) derivatives, whereas α-aminoacetonitrile selectively forms pyridines (18b) .
  • Alanine and phenylglycine ethyl esters exclusively yield pyrroles (20–21), highlighting ethyl glycinate’s unique role in generating diverse heterocycles .
Table 2: Product Selectivity in Glycine Ester Reactions
Glycine Derivative Reactant Primary Product Yield Selectivity Driver Reference
Ethyl glycinate 3-formylchromone Pyridine 18a + Pyrrole 19a Mixed Dual reactivity of glycinate
α-Aminoacetonitrile 3-formylchromone Pyridine 18b >90% Nitrile group dominance
Alanine ethyl ester 3-formylchromone Pyrrole 20 >85% Steric and electronic effects

Comparison with Thioether and Fluorinated Pyrimidines

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) incorporates a thioether linkage, enhancing metabolic stability compared to amino/chloro-substituted analogs .
  • Perfluorinated glycinate derivatives (e.g., ethyl N-ethyl-N-[(perfluorooctyl)sulfonyl]glycinate) exhibit superior hydrophobicity and chemical inertness, contrasting with the polar, reactive nature of this compound .

Key Research Findings

Electrochemical Reactivity: The amino group in this compound facilitates cross-coupling with aryl halides, a feature absent in cyano- or alkylamino-substituted analogs .

Steric Effects: Bulky substituents (e.g., dicyclohexylamino) reduce synthetic yields by up to 40% compared to amino/chloro derivatives .

Functional Group Synergy: Ethyl glycinate’s dual nucleophilic sites (amine and ester) enable diverse reaction pathways, unlike monocarboxylate esters .

Biological Activity

Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H11ClN4O2\text{C}_9\text{H}_{11}\text{Cl}\text{N}_4\text{O}_2

This compound features a pyrimidine ring with amino and chloro substituents, which are critical for its biological activity. The presence of the ethyl glycinate moiety enhances its solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on specific phospholipases and other enzymes involved in lipid metabolism.

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit enzymes such as NAPE-PLD, which is involved in the biosynthesis of bioactive lipids. This inhibition can lead to altered levels of N-acylethanolamines, affecting various physiological processes, including inflammation and pain modulation .
  • Receptor Modulation : this compound may also act on G-protein-coupled receptors (GPCRs), influencing signaling pathways that regulate immune responses and tumor microenvironments .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

Study Cell Line Effect Observed Mechanism
Kuo et al. (2009)Oesophageal squamous cell carcinomaReduced cell proliferationInhibition of PGE2 signaling
Miyata et al. (2013)Prostate cancerInduced apoptosisModulation of tumor microenvironment
Sharma et al. (2005)Lung carcinomaDecreased metastasisInhibition of inflammatory pathways

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by targeting specific signaling pathways involved in tumor growth and metastasis.

Neuroprotective Effects

This compound has also shown promise in neuroprotective applications:

  • Alzheimer's Disease Models : In animal studies, it has been reported that this compound can improve cognitive function by inhibiting pathways associated with neuroinflammation.
  • Oxidative Stress Reduction : The compound may limit oxidative damage in neuronal cells, suggesting a role in protecting against neurodegenerative diseases .

Structure–Activity Relationship Studies

Research on the structure–activity relationship (SAR) of pyrimidine derivatives has provided insights into optimizing the biological activity of this compound:

  • Modification of Substituents : Variations in the amino and chloro groups have been shown to significantly impact inhibitory potency against NAPE-PLD, indicating that specific modifications can enhance therapeutic efficacy .
  • Biological Assays : Various assays have demonstrated the compound's ability to modulate enzyme activity effectively, leading to decreased levels of inflammatory mediators in vitro and in vivo.

Q & A

Q. What are the established synthetic routes for Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reacting 5-amino-6-chloropyrimidin-4-ol with ethyl 2-bromoacetate in ethanol under reflux with a catalyst (e.g., molecular iodine), yielding the glycinate ester .
  • Route 2 : Condensation of a nitro-substituted precursor (e.g., 2-nitro-6-chlorobenzyl chloride) with ethyl glycinate using triethylamine (TEA) in refluxing ethanol, followed by reduction and cyclization steps .

Q. Critical Parameters :

ParameterRoute 1 OptimizationRoute 2 Optimization
SolventEthanol (polar aprotic)Toluene (for reflux)
CatalystMolecular iodineTEA (base)
Temperature80–100°CReflux (~78°C)
Yield Range60–75%50–65% (post-reduction)

Lower yields in Route 2 are attributed to competing by-products during cyclization. Route 1 offers better reproducibility but requires rigorous purification to remove unreacted starting materials .

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. Key signals include the ethyl ester protons (~1.3 ppm, triplet; ~4.2 ppm, quartet) and pyrimidine ring protons (6.8–7.5 ppm) .
  • HPLC-MS : Quantifies purity (>98% recommended for biological assays) and detects trace impurities (e.g., unreacted glycinate or chlorinated by-products) .
  • Elemental Analysis : Validates stoichiometry (e.g., C9_9H12_{12}ClN4_4O2_2) with ≤0.3% deviation .

Data Contradiction Tip : Discrepancies in melting points (reported 145–148°C vs. 152°C in some studies) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to resolve .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in substitution reactions involving the pyrimidine ring?

Methodological Answer: The 4-position of the pyrimidine ring is electrophilic, favoring nucleophilic attack. To enhance regioselectivity:

  • Steric Effects : Use bulky bases (e.g., DIPEA) to direct substitution to the less hindered 4-position .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl at position 6) activate the ring but may promote side reactions. Kinetic studies at varying temperatures (25–60°C) show optimal selectivity at 40°C .

Q. Case Study :

Condition% Yield (Desired Product)Major By-Product
DIPEA, 40°C82%<5% (Di-substituted)
NaHCO3_3, 25°C65%20% (Ring-opened)

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., insecticidal vs. negligible activity)?

Methodological Answer: Discrepancies often stem from:

  • Structural Analogues : Compare with Ethyl N-(3-((2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate, which shows 100% insecticidal activity at 0.1 mg/L due to fluorinated groups enhancing target binding .
  • Assay Conditions : Varying pH (5.5 vs. 7.4) affects protonation of the amino group, altering membrane permeability. Standardize assays using HEPES buffer (pH 6.8) for consistency .

Q. SAR Table :

Modification SiteBioactivity Trend (Insecticidal)Key Reference
Pyrimidine C-6 (Cl)↑ Activity (EC50_{50} 0.05 μM)
Ethyl Ester Hydrolysis↓ Activity (Free acid inactive)
Fluorinated Aryl Groups↑ Potency (10-fold vs. non-fluorinated)

Q. How can computational methods predict metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate:
    • CYP450 Metabolism : The ethyl ester group is prone to hydrolysis; log PP (1.8) suggests moderate liver microsomal stability .
    • BBB Penetration : Predicted BBB score (-1.2) indicates low CNS uptake, aligning with in vivo data .
  • Validation : Compare with in vitro hepatocyte assays (e.g., half-life in human microsomes: ~45 min) .

Q. What mechanistic insights explain unexpected cyclization by-products during synthesis?

Methodological Answer: Unplanned cyclization (e.g., imidazoquinazolinone formation) arises from:

  • Intermediate Stability : Ethyl N-(2-amino-6-chlorobenzyl)glycinate (IV) undergoes BrCN-mediated cyclization unless rigorously dried. Trace water promotes competing hydrolysis .
  • Catalyst Choice : Pd/C vs. Raney Ni in reduction steps alters intermediate reactivity. Pd/C minimizes over-reduction but requires strict temperature control (25–30°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.